molecular formula C14H8FN3OS B2819114 [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile CAS No. 1359479-53-0

[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile

Cat. No.: B2819114
CAS No.: 1359479-53-0
M. Wt: 285.3
InChI Key: JFPYYALXTMMVRO-UHFFFAOYSA-N
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Description

“[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile” is a chemical compound with the molecular formula C14H8FN3OS. Its average mass is 285.296 Da and its monoisotopic mass is 285.037201 Da .

Scientific Research Applications

Synthesis and Potential Applications

  • Heterocyclic Compound Synthesis : Bridges and Zhou (1997) described the synthesis of various benzothienopyrimidines, which are structurally similar to the query compound. These compounds were synthesized starting from 2-fluorobenzonitriles, highlighting the methodological advances in constructing complex thieno[3,2-d]pyrimidine derivatives for potential applications in medicinal chemistry (A. Bridges & Hairong Zhou, 1997).

  • Antioxidant Activity : El‐Mekabaty (2015) synthesized polyfunctionally substituted heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, showing significant antioxidant activities. This study indicates the potential of thieno[3,2-d]pyrimidine derivatives for developing antioxidant agents, which could have various scientific and therapeutic applications (A. El‐Mekabaty, 2015).

  • Anticancer Activity : Selvam et al. (2012) conducted a study on thiazolopyrimidines, a class related to the query compound, and their anticancer activity. The structure-activity relationship (SAR) study provided insights into how different substitutions on the thiazolopyrimidine ring influence anticancer activity, demonstrating the potential of these compounds as anticancer agents (T. Selvam et al., 2012).

  • Novel Synthetic Approaches : Research by Abbas et al. (2015) on the synthesis of novel fused thiazolo[3,2-a]pyrimidinones and pyrimido[2,1-b][1,3]thiazinones from related thieno[3,2-d]pyrimidin-4(1H)-one compounds shows the versatility of these heterocycles in generating new compounds with potential biological activities (I. M. Abbas et al., 2015).

  • Kinase Inhibition : A study by Singleton et al. (2019) on the synthesis of novel pyrazolo[1,5-a]pyrimidines for antimitotic activities and kinase inhibition showcases the therapeutic potential of thieno[3,2-d]pyrimidine derivatives in cancer treatment and other diseases related to kinase dysregulation (J. D. Singleton et al., 2019).

Properties

IUPAC Name

2-[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3OS/c15-10-3-1-2-9(6-10)11-7-20-13-12(11)17-8-18(5-4-16)14(13)19/h1-3,6-8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPYYALXTMMVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CSC3=C2N=CN(C3=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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